molecular formula C9H7NO4S B1463898 N-(2,5-Dioxotetrahydro-3-furanyl)-3-thiophenecarboxamide CAS No. 1269443-80-2

N-(2,5-Dioxotetrahydro-3-furanyl)-3-thiophenecarboxamide

Cat. No.: B1463898
CAS No.: 1269443-80-2
M. Wt: 225.22 g/mol
InChI Key: HRPIZRZGGKDONB-UHFFFAOYSA-N
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Description

N-(2,5-Dioxotetrahydro-3-furanyl)-3-thiophenecarboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring fused with a thiophene ring, making it a subject of study for its potential reactivity and applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dioxotetrahydro-3-furanyl)-3-thiophenecarboxamide typically involves the reaction of 2,5-dioxotetrahydrofuran with thiophene-3-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dioxotetrahydro-3-furanyl)-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the furan ring can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the furan ring.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(2,5-Dioxotetrahydro-3-furanyl)-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,5-Dioxotetrahydro-3-furanyl)-3-thiophenecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dioxotetrahydro-3-furanyl)-2-thiophenecarboxamide
  • N-(2,5-Dioxotetrahydro-3-furanyl)-4-methoxybenzamide
  • N-(2,5-Dioxotetrahydro-3-furanyl)-4-methylbenzamide

Uniqueness

N-(2,5-Dioxotetrahydro-3-furanyl)-3-thiophenecarboxamide is unique due to its specific structural configuration, which combines the reactivity of both furan and thiophene rings. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

N-(2,5-dioxooxolan-3-yl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4S/c11-7-3-6(9(13)14-7)10-8(12)5-1-2-15-4-5/h1-2,4,6H,3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPIZRZGGKDONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)NC(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-Dioxotetrahydro-3-furanyl)-3-thiophenecarboxamide
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N-(2,5-Dioxotetrahydro-3-furanyl)-3-thiophenecarboxamide
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N-(2,5-Dioxotetrahydro-3-furanyl)-3-thiophenecarboxamide
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N-(2,5-Dioxotetrahydro-3-furanyl)-3-thiophenecarboxamide
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N-(2,5-Dioxotetrahydro-3-furanyl)-3-thiophenecarboxamide
Reactant of Route 6
N-(2,5-Dioxotetrahydro-3-furanyl)-3-thiophenecarboxamide

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